SSE15206

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

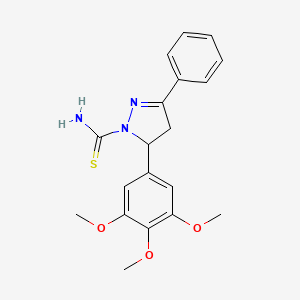

SSE15206は、癌細胞における多剤耐性を克服する上で大きな可能性を示している微小管重合阻害剤です。 この化合物は、ピラゾリンチオアミド誘導体、特に3-フェニル-5-(3,4,5-トリメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-カルボチオアミド です。 この化合物は、様々な癌細胞株において強力な抗増殖活性を有し、不完全な紡錘体の形成によるG2/M期の細胞周期停止を誘導します .

準備方法

合成経路と反応条件: SSE15206の合成には、酢酸の存在下、カルコンとヒドラジン水和物を反応させてピラゾリン誘導体を調製することが含まれます。 得られたピラゾリンは次にチオアミドと反応して最終生成物を形成します 。 反応条件は、通常、反応物をエタノールまたは他の適切な溶媒中で数時間還流することを伴います .

工業生産方法: this compoundの工業生産は、おそらく実験室規模の合成プロセスをスケールアップすることによって行われるでしょう。 これには、高収率と高純度を確保するために反応条件を最適化すること、および再結晶またはクロマトグラフィーなどの精製ステップを導入することが含まれます .

化学反応の分析

反応の種類: SSE15206は、主に微小管重合阻害剤としての役割に関連する反応を受けます。 この化合物は、チューブリンのコルヒチン部位に結合し、微小管の重合を阻止します 。 この作用は、有糸分裂紡錘体の形成の破壊とそれに続くG2/M期の細胞周期停止につながります .

一般的な試薬と条件: This compoundの合成には、カルコン、ヒドラジン水和物、酢酸、およびチオアミドなどの試薬が関与します 。 反応は、通常、エタノールまたは他の適切な溶媒中で還流条件下で行われます .

生成される主な生成物: this compoundの合成から生成される主な生成物は、ピラゾリンチオアミド誘導体自体です。 微小管重合阻害剤としての作用中に、この化合物は有意な化学変換を受けず、チューブリンとの結合相互作用を通じてその効果を発揮します .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野において、いくつかの科学研究への応用があります。 化学において、この化合物は、微小管ダイナミクスと微小管標的薬剤のメカニズムを研究するための貴重なツールとして役立ちます 。 生物学と医学では、this compoundは、癌細胞における多剤耐性のメカニズムを調査し、この耐性を克服するための新しい治療戦略を開発するために使用されます 。 この化合物の癌細胞における細胞周期停止とアポトーシスを誘導する能力は、抗癌剤開発の有望な候補となっています .

科学的研究の応用

Antiproliferative Activity

SSE15206 has demonstrated significant antiproliferative effects across multiple cancer cell lines:

- HCT116 (colon cancer) : GI50 value of 197 ± 0.05 nM.

- A549 (lung cancer) : Effective at concentrations of 1.25 μM and 2.5 μM.

- CAL-51 (breast cancer) : Similar dose-dependent effects observed.

The compound's efficacy is particularly notable in overcoming resistance mechanisms associated with the overexpression of MDR-1 in cell lines such as KB-V1 and A2780-Pac-Res .

Case Study 1: Inhibition of Microtubule Polymerization

A study conducted on A549 lung carcinoma cells revealed that treatment with this compound inhibited microtubule repolymerization, leading to defective spindle formation during mitosis. Immunofluorescence assays confirmed that this compound treatment resulted in misaligned chromosomes and increased mitotic index compared to controls .

Case Study 2: Induction of Apoptosis

In a series of experiments involving HCT116, A549, and CAL-51 cells, this compound was shown to induce apoptosis characterized by increased Poly (ADP-ribose) polymerase cleavage and Annexin V/PI staining. The compound significantly elevated p53 levels, which is critical for apoptosis induction, suggesting a pathway for therapeutic intervention in resistant cancers .

Comparative Analysis with Other Microtubule-Targeting Agents

| Compound | Mechanism | GI50 Value (nM) | Resistance Overcoming |

|---|---|---|---|

| This compound | Microtubule polymerization inhibitor | 197 ± 0.05 | Yes |

| Colchicine | Microtubule destabilizer | ~100 | No |

| Paclitaxel | Microtubule stabilizer | ~5 | Limited |

| Vinblastine | Microtubule destabilizer | ~10 | Limited |

This compound's unique mechanism allows it to effectively target resistant cancer cells compared to traditional agents like colchicine and paclitaxel .

作用機序

SSE15206は、微小管の主要な構成要素であるチューブリンのコルヒチン部位に結合することでその効果を発揮します 。 この結合は、チューブリンの微小管への重合を阻止し、有糸分裂紡錘体の形成の破壊とG2/M期の細胞周期停止につながります 。 この化合物は、癌細胞においてアポトーシスも誘導し、これはp53の活性化とポリ(ADP-リボース)ポリメラーゼの切断を伴います .

類似化合物の比較

This compoundは、コルヒチン、パクリタキセル、ビンブラスチンなどの他の微小管標的薬剤に似ています 。 この化合物は、癌細胞における多剤耐性を克服する能力においてユニークであり、これは他の多くの微小管阻害剤とは異なる特徴です 。 この化合物のチューブリンのコルヒチン部位への特異的な結合と強力な抗増殖活性は、微小管標的薬剤の武器庫に貴重な追加となります .

類似化合物のリスト:- コルヒチン

- パクリタキセル

- ビンブラスチン

- ビンクリスチン

- ドセタキセル

類似化合物との比較

SSE15206 is similar to other microtubule-targeting agents such as colchicine, paclitaxel, and vinblastine . it is unique in its ability to overcome multidrug resistance in cancer cells, a feature that distinguishes it from many other microtubule inhibitors . The compound’s specific binding to the colchicine site on tubulin and its potent antiproliferative activities make it a valuable addition to the arsenal of microtubule-targeting agents .

List of Similar Compounds:- Colchicine

- Paclitaxel

- Vinblastine

- Vincristine

- Docetaxel

生物活性

SSE15206 is a novel compound characterized as a microtubule depolymerizing agent, showing significant potential in overcoming multidrug resistance in various cancer cell lines. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy in different cancer types, and its interactions at the molecular level.

This compound primarily acts by binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle during cell division, leading to aberrant mitosis and subsequent cell cycle arrest in the G2/M phase. The compound's ability to induce apoptosis is linked to the activation of p53 and increased expression of p21, which are critical regulators of the cell cycle and apoptosis pathways.

Key Findings

- Microtubule Dynamics : this compound effectively inhibits microtubule polymerization in both biochemical assays and cellular contexts. In studies, it demonstrated a complete inhibition of tubulin polymerization at concentrations comparable to known inhibitors like nocodazole .

- Cell Cycle Arrest : Treatment with this compound leads to a dose-dependent increase in the mitotic index and accumulation of cells in the G2/M phase. This was confirmed through immunofluorescence assays measuring phosphorylated histone H3 and MPM2 as mitotic markers .

- Apoptosis Induction : Prolonged exposure to this compound results in apoptotic cell death, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and Annexin V/PI staining .

Efficacy Against Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating potent antiproliferative effects. Notably, it has shown effectiveness against multidrug-resistant cell lines such as KB-V1 and A2780-Pac-Res.

Antiproliferative Activity

The compound exhibited sub-micromolar GI50 values across multiple cancer types:

- HCT116 (colon cancer) : GI50 = 197 ± 0.05 nM

- A549 (lung cancer) : Effective at concentrations leading to significant mitotic arrest

- CAL-51 (breast cancer) : Induced apoptosis similarly to other tested lines .

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | GI50 (nM) | Response Type |

|---|---|---|

| HCT116 | 197 ± 0.05 | Antiproliferative |

| A549 | <100 | Mitotic Arrest |

| CAL-51 | <200 | Apoptosis Induction |

| KB-V1 | <150 | Overcomes Resistance |

| A2780-Pac-Res | <200 | Overcomes Resistance |

Case Studies

- Study on Multidrug Resistance : In a study focused on overcoming drug resistance, this compound was shown to effectively sensitize KB-V1 cells that overexpress MDR-1, a common efflux pump associated with resistance to chemotherapy. The compound's ability to bind non-covalently to tubulin allows it to evade recognition by these pumps .

- In Silico Studies : Molecular docking studies have revealed favorable interactions between this compound and the colchicine binding site on tubulin, providing insights into its structural basis for activity against resistant strains .

特性

IUPAC Name |

5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONIBFCARADPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。